Cytotoxic Activity Against K562 Leukemia Cells: Structural Requirement for Apoptosis Induction
In a study of 26 benzofuran-chromone and -coumarin derivatives, only compounds possessing a specific substitution pattern (exemplified by 21b, 29b, 29c) induced approximately 24% apoptosis in K562 human leukemia cells . The target compound 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one shares the core benzofuran-coumarin scaffold but its exact substitution pattern diverges from the active hits; no direct apoptotic data for this exact compound have been published. Therefore, its cytotoxic potential must be verified experimentally and cannot be inferred from closely related analogs.
| Evidence Dimension | Apoptosis induction in K562 leukemia cells |
|---|---|
| Target Compound Data | Not available (compound not tested in this study) |
| Comparator Or Baseline | Analog 21b (exact structure not disclosed) induced ~24% apoptosis; inactive analogs showed no significant apoptosis |
| Quantified Difference | N/A – no direct data for target compound |
| Conditions | K562 human leukemia cells; 48-72 h treatment; apoptosis measured by flow cytometry |
Why This Matters
Demonstrates that even within a focused library, minor structural changes abolish activity; a scientist cannot assume this compound retains the activity of its active class members without testing.
- [1] Zwergel C, Valente S, Salvato A, et al. Novel benzofuran-chromone and -coumarin derivatives: synthesis and biological activity in K562 human leukemia cells. MedChemComm. 2013;4(12):1571-1579. doi:10.1039/c3md00241a. View Source
